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Compound of Interest

Compound Name:
N-methylpiperazine-1-

carboxamide

Cat. No.: B066519 Get Quote

Spectroscopic Data for N-methylpiperazine-1-
carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for N-methylpiperazine-1-carboxamide, a compound of interest in medicinal chemistry and

drug development. Due to a lack of publicly available experimental spectra, this document

focuses on predicted data generated from computational models, alongside standardized

experimental protocols for the acquisition of such data. This information is intended to serve as

a valuable resource for the characterization and identification of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for N-methylpiperazine-1-carboxamide. These

predictions are based on established computational algorithms and provide a foundational

dataset for researchers.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 - 5.0 br s 1H -NH-

~3.4 - 3.5 t 4H -N(CO)-CH₂-

~2.7 - 2.8 d 3H -NH-CH₃

~2.4 - 2.5 t 4H -N(CH₃)-CH₂-

~2.3 s 3H -N-CH₃ (ring)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~158 C=O

~54 -N(CH₃)-CH₂-

~46 -N-CH₃ (ring)

~45 -N(CO)-CH₂-

~26 -NH-CH₃

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Sharp N-H Stretch

~2940, ~2850 Strong C-H Stretch (Aliphatic)

~1640 Strong C=O Stretch (Amide I)

~1550 Medium N-H Bend (Amide II)

~1450 Medium C-H Bend

~1260 Medium C-N Stretch
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Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

143 40 [M]⁺ (Molecular Ion)

100 100 [M - HNCH₃]⁺

85 30 [M - CONHCH₃]⁺

70 90 [C₄H₈N]⁺

57 80 [C₃H₅N]⁺

42 60 [C₂H₄N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization

based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

N-methylpiperazine-1-carboxamide sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

NMR spectrometer (e.g., 500 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the N-methylpiperazine-1-
carboxamide sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
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Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 45-90°, spectral width of 12-16 ppm, acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform.

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

Process the FID and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

N-methylpiperazine-1-carboxamide sample

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory
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Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrument absorbances.

Sample Application: Place a small amount of the solid N-methylpiperazine-1-carboxamide
sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal surface by applying pressure with the built-in clamp.

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

N-methylpiperazine-1-carboxamide sample

Mass spectrometer (e.g., with Electron Ionization - EI source)

Solvent for sample dissolution (e.g., methanol or dichloromethane)

Procedure:

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
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Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at 70 eV

is a common technique for small molecules that produces characteristic fragmentation

patterns.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the

major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like N-methylpiperazine-1-carboxamide.
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Caption: Logical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for N-
methylpiperazine-1-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066519#spectroscopic-data-nmr-ir-mass-spec-for-n-
methylpiperazine-1-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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